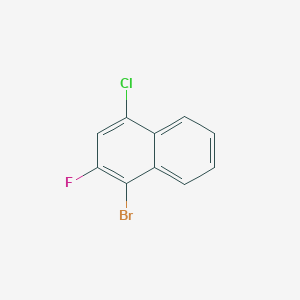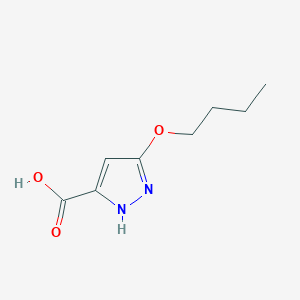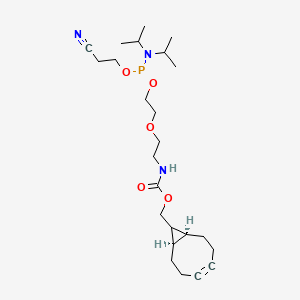![molecular formula C13H16BrFOZn B14888902 4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide typically involves the reaction of 4-[(Cyclohexyloxy)methyl]-3-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(Cyclohexyloxy)methyl]-3-fluorobromobenzene+Zn→4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi, Suzuki-Miyaura, and Kumada couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine.
Suzuki-Miyaura Coupling: Uses palladium catalysts and bases like potassium carbonate.
Kumada Coupling: Employs nickel catalysts and Grignard reagents.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry
In chemistry, 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide is used to synthesize various organic compounds through cross-coupling reactions. It is particularly useful in the formation of biaryl compounds, which are key structures in many pharmaceuticals.
Biology and Medicine
In biological and medicinal research, this compound is used to create molecules that can act as potential drug candidates. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex natural products and active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its role in forming stable carbon-carbon bonds is crucial for creating durable and high-performance materials.
Mechanism of Action
The mechanism of action for 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium or nickel catalyst inserts into the carbon-halogen bond of the organozinc reagent.
Transmetalation: The organic group is transferred from zinc to the metal catalyst.
Reductive Elimination: The organic groups couple to form the desired product, and the catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Cyclohexyloxy)methyl]-3-fluorophenylmagnesium bromide
- 4-[(Cyclohexyloxy)methyl]-3-fluorophenylboronic acid
- 4-[(Cyclohexyloxy)methyl]-3-fluorophenylstannane
Uniqueness
Compared to similar compounds, 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide offers unique advantages in terms of reactivity and selectivity in cross-coupling reactions. Its zinc center provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C13H16BrFOZn |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(cyclohexyloxymethyl)-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C13H16FO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h4,6,9,12H,1-3,7-8,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZEXDRUHPXMSYFP-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)OCC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)
![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)


